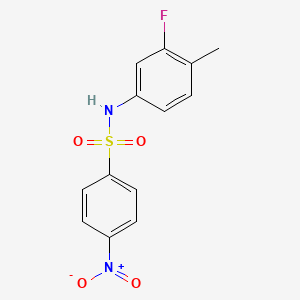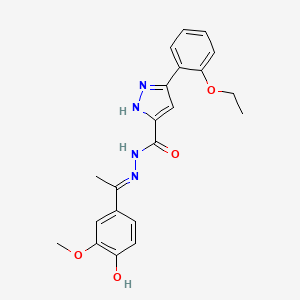
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).
- The compound’s structure consists of a nitrobenzenesulfonamide group attached to a 3-fluoro-4-methylphenyl moiety.
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide: is a chemical compound with the molecular formula and a molecular weight of approximately 297.28 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the sources I accessed.
- it’s common for sulfonamides to be synthesized through reactions involving amine groups and sulfonating agents. Further research would be needed to provide precise details.
Chemical Reactions Analysis
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include reducing agents (e.g., SnCl₂, Fe/HCl), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO₄).
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide: may undergo various chemical reactions:
Scientific Research Applications
Medicinal Chemistry: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.
Biological Research: Researchers study sulfonamides for their potential as enzyme inhibitors, antitumor agents, and anti-inflammatory compounds.
Industrial Applications: Sulfonamides find applications in dyes, pigments, and other chemical processes.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further investigation.
- Generally, sulfonamides inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This disrupts their ability to synthesize nucleic acids.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. it’s essential to explore related sulfonamides and compare their properties and applications.
Properties
CAS No. |
439934-36-8 |
|---|---|
Molecular Formula |
C13H11FN2O4S |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-3-10(8-13(9)14)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h2-8,15H,1H3 |
InChI Key |
KNEPKOQSGFSSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11643005.png)
![(6Z)-2-butyl-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643010.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643023.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643032.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11643060.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B11643065.png)
![2-(4-methylphenoxy)-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}acetamide](/img/structure/B11643067.png)
![(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643070.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)

![8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643094.png)
